(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate
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Overview
Description
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate is a compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group protected by a tert-butoxycarbonyl (Boc) group. The hydrogen oxalate salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions, often starting from linear precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a cyclopentane derivative.
Protection with Boc Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrogen Oxalate Salt: The final step involves the reaction of the Boc-protected amine with oxalic acid to form the hydrogen oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction Temperature and Time: Controlled to ensure complete reactions and minimize by-products.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The Boc-protected amino group can undergo substitution reactions, where the Boc group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
Oxidation Products: Oxidized derivatives of the cyclopentane ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the Boc-protected amino group.
Scientific Research Applications
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-amine: Similar structure but without the hydrogen oxalate salt.
(1S,3R)-3-amino-cyclopentan-1-amine: Lacks the Boc protection group.
(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-carboxylic acid: Contains a carboxylic acid group instead of the aminium group.
Uniqueness
Stability: The hydrogen oxalate salt form provides enhanced stability compared to its non-salt counterparts.
Solubility: Improved solubility in aqueous solutions, making it more suitable for biological and industrial applications.
Reactivity: The presence of the Boc group allows for selective reactions, facilitating the synthesis of complex molecules.
This detailed article provides a comprehensive overview of (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-hydroxy-2-oxoacetate;[(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]azanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYXXHMFDTHSG-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)[NH3+].C(=O)(C(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)[NH3+].C(=O)(C(=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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